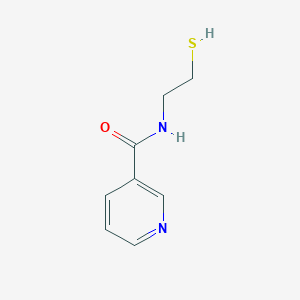
3-Pyridinecarboxamide, N-(2-mercaptoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxamide, N-(2-mercaptoethyl)- is a compound that features a pyridine ring with a carboxamide group at the 3-position and a mercaptoethyl group attached to the nitrogen atom of the carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(2-mercaptoethyl)- typically involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercaptoethylamine to yield the desired product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Pyridinecarboxamide, N-(2-mercaptoethyl)- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Pyridinecarboxamide, N-(2-mercaptoethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 3-Pyridinecarboxamide, N-(2-mercaptoethyl)- involves its interaction with molecular targets such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. Additionally, the pyridine ring can interact with metal ions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3-Pyridinecarboxamide (Nicotinamide): A vitamin B3 derivative with similar structural features but different biological activities.
2-Mercaptoethylamine: A compound with a mercaptoethyl group but lacking the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-(2-mercaptoethyl)- is unique due to the combination of the pyridine ring and the mercaptoethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
51991-23-2 |
|---|---|
分子式 |
C8H10N2OS |
分子量 |
182.25 g/mol |
IUPAC名 |
N-(2-sulfanylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2OS/c11-8(10-4-5-12)7-2-1-3-9-6-7/h1-3,6,12H,4-5H2,(H,10,11) |
InChIキー |
FICULYUXNRVVDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




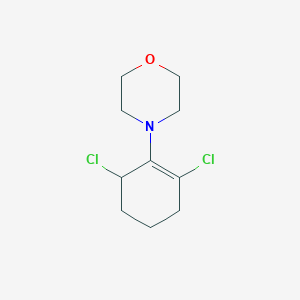
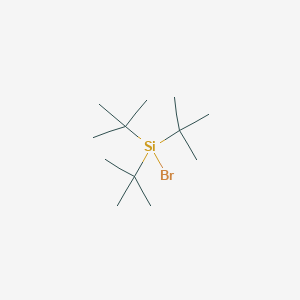
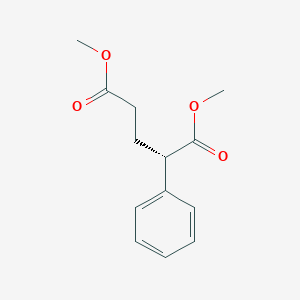
![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
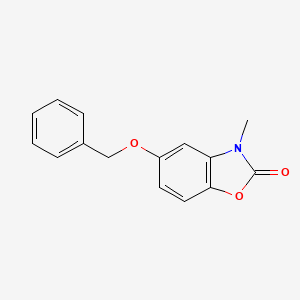

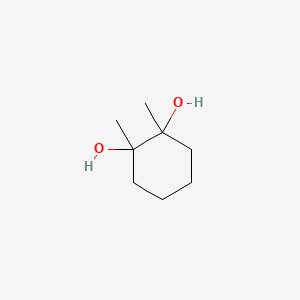
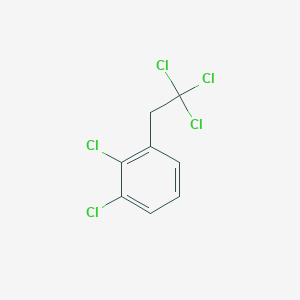

![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
